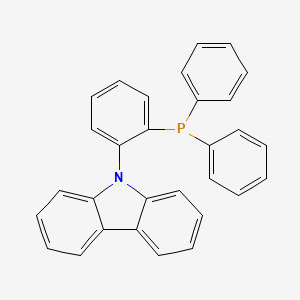
methyl 3-(trifluoromethyl)pyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate” is a chemical compound with the molecular formula C7H5F3N2O2 . It has a molecular weight of 206.12 . This compound is also known by other names such as “Methyl 3-(trifluoromethyl)-2-pyrazinecarboxylate” and "3-Trifluoromethyl-pyrazine-2-carboxylic acid methyl ester" .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the trifluoromethylation of methyl 3-chloropyrazine-2-carboxylate . Another method involves the hydrolysis of the methyl ester in the presence of a base . More detailed synthesis procedures can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 3-position with a trifluoromethyl group and at the 2-position with a carboxylate group .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can be used as a starting material in the synthesis of other compounds . The exact reactions it undergoes would depend on the conditions and the reactants present .Physical And Chemical Properties Analysis
“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Overview of Pyrazine Derivatives
Pyrazine derivatives, including methyl 3-(trifluoromethyl)pyrazine-2-carboxylate, represent a significant class of heterocyclic compounds with diverse pharmacological effects. These effects range from antimicrobial, antifungal, and antibacterial activities to potential treatments for chronic diseases like cancer and Alzheimer's. Pyrazine-based drugs have shown promise in inhibiting protein kinases and β-secretase, indicating their potential in treating proliferative diseases and neurodegenerative disorders, respectively (Doležal & Zítko, 2015).
Food Industry Applications
In the food industry, the synthesis of pyrazines through the Maillard reaction is crucial for imparting roasted, nutty, and baked flavors to food products. Control strategies for the generation of pyrazines from the Maillard reaction have been developed, focusing on optimizing reaction conditions and utilizing emerging technologies like ultrasound to enhance pyrazine formation. This research supports the tailored production of flavor compounds in various food products (Yu et al., 2021).
Synthetic and Medicinal Perspectives
Methyl substituted pyrazoles, a category within pyrazine derivatives, have been identified as potent medicinal scaffolds displaying a wide spectrum of biological activities. The synthesis and application of these compounds have been extensively reviewed, underscoring their significance in medicinal chemistry. This highlights the ongoing interest and potential for developing new therapeutic agents based on pyrazole nuclei (Sharma et al., 2021).
Antioxidant and Mitochondrial Protective Effects
The oxidized metabolites of certain pyrazine derivatives have been shown to exhibit antioxidant and mitochondrial protective effects. These effects are crucial for cell survival and have therapeutic potential against oxidative stress and related conditions. Such findings indicate the broader application possibilities of pyrazine derivatives beyond their traditional uses (Choi et al., 2010).
Biopolymer Applications
Research into the chemical modification of xylan to produce biopolymer ethers and esters with specific properties showcases the versatility of pyrazine derivatives in material science. This work demonstrates the potential of these compounds in creating new materials with tailored functionalities, further extending the application scope of pyrazine derivatives (Petzold-Welcke et al., 2014).
Safety and Hazards
“Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate” is classified as a hazardous compound. It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .
作用機序
Target of Action
The primary targets of Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown
生化学分析
Biochemical Properties
It is known that pyrazine derivatives interact with various enzymes and proteins . The nature of these interactions is likely to be complex and multifaceted, involving both covalent and non-covalent bonds.
Cellular Effects
Preliminary studies suggest that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(trifluoromethyl)pyrazine-2-carboxylate involves the reaction of 3-(trifluoromethyl)pyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "3-(trifluoromethyl)pyrazine-2-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Add the 3-(trifluoromethyl)pyrazine-2-carboxylic acid to a round-bottom flask.", "Add the dehydrating agent to the flask and stir the mixture at room temperature for 30 minutes to remove any water present.", "Add methanol to the flask and heat the mixture under reflux for 2 hours.", "Allow the mixture to cool to room temperature and then pour it into a separatory funnel.", "Extract the product with dichloromethane and wash the organic layer with water.", "Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethyl acetate).", "Characterize the product by spectroscopic methods (e.g. NMR, IR, MS)." ] } | |
| 870787-05-6 | |
分子式 |
C7H5F3N2O2 |
分子量 |
206.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



